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Compound of Interest

Compound Name: Fmk-mea

Cat. No.: B12292923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase inhibitor Fmk-mea with other

commercially available alternatives, focusing on selectivity and supported by experimental

data. Fmk-mea, a water-soluble derivative of the irreversible p90 Ribosomal S6 Kinase (RSK)

inhibitor Fmk, offers a valuable tool for studying RSK signaling. However, a thorough

understanding of its kinase selectivity profile is crucial for the accurate interpretation of

experimental results. This guide aims to provide researchers with the necessary data and

protocols to make informed decisions when selecting an RSK inhibitor for their studies.

Executive Summary
Fmk-mea and its parent compound, Fmk, are potent, irreversible inhibitors of the C-terminal

kinase domain (CTKD) of RSK family members, particularly RSK1 and RSK2. This guide

compares the selectivity of Fmk with two other widely used RSK inhibitors, BI-D1870 and

SL0101, which target the N-terminal kinase domain (NTKD). While Fmk demonstrates high

potency for RSK, available data suggests potential off-target activity against a limited number

of other kinases. BI-D1870 also exhibits high potency for all RSK isoforms but has documented

off-target effects. SL0101 is reported to be highly specific for the NTKD of RSK1 and RSK2,

with available kinome scan data supporting its selectivity. The choice of inhibitor should,

therefore, be guided by the specific requirements of the experiment, considering the potential

impact of off-target effects.
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Data Presentation: Kinase Inhibitor Selectivity
Profiles
The following tables summarize the available quantitative data on the kinase selectivity of Fmk,

BI-D1870, and SL0101. It is important to note that comprehensive, publicly available kinome

scan data for Fmk-mea and Fmk is limited. The data for Fmk is primarily derived from targeted

studies.

Table 1: Inhibition of RSK Isoforms

Inhibitor
Target
Domain

RSK1
IC50 (nM)

RSK2
IC50 (nM)

RSK3
IC50 (nM)

RSK4
IC50 (nM)

Referenc
e(s)

Fmk CTKD - 15 - - [1]

BI-D1870 NTKD 31 24 18 15 [2]

SL0101 NTKD Inhibits Inhibits

No

significant

inhibition

No

significant

inhibition

[3]

IC50 values represent the concentration of inhibitor required to reduce the activity of the kinase

by 50%. A lower value indicates higher potency. CTKD: C-terminal kinase domain; NTKD: N-

terminal kinase domain. Dashes indicate data not available.
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Inhibitor Concentration Kinase Target
Remaining
Activity (%)

Reference(s)

Fmk ~4 µM (IC50) Fyn ~50% [1]

Qualitative
Src, Lck, Yes,

Eph-A2, S6K1

Inhibition

observed
[4]

BI-D1870 100 nM (IC50) PLK1 ~50% [5]

>10-fold > RSK

IC50

Aurora B,

DYRK1a, CDK2-

A, Lck, CK1,

GSK3β

Inhibition

observed
[5]

SL0101 10 µM Aurora B 45 [3]

10 µM PIM3 49 [3]

10 µM PIM1 71 [3]

10 µM HIPK2 72 [3]

10 µM Aurora C 76 [3]

10 µM DYRK1A 79 [3]

10 µM BRSK2 80 [3]

10 µM PKC zeta 81 [3]

10 µM CHK1 82 [3]

10 µM PRAK 82 [3]

10 µM MNK1 82 [3]

10 µM DYRK3 84 [3]

10 µM PAK5 85 [3]

10 µM EF2K 85 [3]

10 µM GSK3 beta 87 [3]

10 µM CK1 delta 87 [3]
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10 µM AMPK 88 [3]

10 µM p38 delta MAPK 88 [3]

10 µM Lck 88 [3]

10 µM PKB alpha 88 [3]

10 µM PKD1 88 [3]

10 µM MKK1 88 [3]

10 µM DYRK2 89 [3]

10 µM ERK8 89 [3]

10 µM PKC alpha 90 [3]

10 µM PKA 92 [3]

10 µM p38 alpha MAPK 94 [3]

10 µM JNK2 94 [3]

10 µM JNK1 94 [3]

10 µM MAPKAP-K2 95 [3]

10 µM PAK4 95 [3]

10 µM SRPK1 95 [3]

10 µM PIM2 95 [3]

10 µM PHK 96 [3]

10 µM MNK2 96 [3]

10 µM JNK3 97 [3]

10 µM CHK2 98 [3]

10 µM ERK2 98 [3]

10 µM ERK1 98 [3]

10 µM PKB beta 98 [3]
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10 µM p38 beta MAPK 98 [3]

10 µM MST2 98 [3]

10 µM IKK beta 99 [3]

10 µM NEK2a 101 [3]

10 µM MSK1 101 [3]

10 µM CK2 101 [3]

10 µM MELK 102 [3]

10 µM PDK1 102 [3]

10 µM S6K1 103 [3]

10 µM
p38 gamma

MAPK
103 [3]

10 µM NEK7 104 [3]

10 µM Src 104 [3]

10 µM CSK 105 [3]

10 µM CAMK1 105 [3]

10 µM PRK2 106 [3]

10 µM CDK2-Cyclin A 106 [3]

10 µM CAMKK beta 107 [3]

10 µM NEK6 108 [3]

10 µM ROCK 2 109 [3]

10 µM HIPK3 109 [3]

10 µM SmMLCK 109 [3]

10 µM SGK1 109 [3]

10 µM MAPKAP-K3 111 [3]

10 µM PLK1 111 [3]
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10 µM MARK3 112 [3]

10 µM CAMKK alpha 116 [3]

10 µM PAK6 126 [3]

This table presents a selection of off-target kinases for which data is available. For SL0101, the

data represents the percentage of remaining kinase activity in the presence of 10 µM of the

inhibitor. A lower percentage indicates stronger inhibition.

Experimental Protocols
Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined

experimental protocols. Below are detailed methodologies for two common in vitro kinase

profiling assays.

ADP-Glo™ Kinase Assay (Luminescence-based)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase

reaction.[6][7][8]

Materials:

Kinase of interest

Kinase-specific substrate

Fmk-mea or other inhibitors

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

ADP-Glo™ Reagent

Kinase Detection Reagent

Ultra Pure ATP

ADP Standard
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Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

White, opaque 96- or 384-well plates

Luminometer

Procedure:

Kinase Reaction Setup:

Prepare serial dilutions of the inhibitor (e.g., Fmk-mea) in the kinase reaction buffer.

In a white multiwell plate, add the kinase, substrate, and inhibitor to the appropriate wells.

Initiate the kinase reaction by adding ATP to a final concentration appropriate for the

kinase being tested (often at or near the Km for ATP).

The final reaction volume is typically 5-25 µL.

Include control reactions: "no inhibitor" (vehicle control) and "no kinase" (background

control).

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a

predetermined time (e.g., 60 minutes).

ADP Detection:

Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to all wells to

stop the kinase reaction and deplete the remaining ATP.

Incubate the plate at room temperature for 40 minutes.

Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction

volume to all wells. This reagent converts ADP to ATP and provides the necessary

components for the luciferase reaction.

Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal

to stabilize.
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Data Acquisition and Analysis:

Measure the luminescence of each well using a plate-reading luminometer.

Subtract the background luminescence ("no kinase" control) from all other readings.

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the

"no inhibitor" control.

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a

dose-response curve to determine the IC50 value.

Radiometric Filter Binding Assay (Gold Standard)
This method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP

or [γ-³³P]ATP onto a kinase substrate.[9][10][11]

Materials:

Kinase of interest

Kinase-specific peptide or protein substrate

Fmk-mea or other inhibitors

[γ-³²P]ATP or [γ-³³P]ATP

Non-radiolabeled ("cold") ATP

Kinase Reaction Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

Phosphocellulose filter plates or paper

Wash Buffer (e.g., 75 mM phosphoric acid)

Scintillation fluid

Scintillation counter or phosphorimager
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Procedure:

Kinase Reaction Setup:

Prepare serial dilutions of the inhibitor in the kinase reaction buffer.

In microcentrifuge tubes or a multiwell plate, combine the kinase, substrate, and inhibitor.

Prepare a reaction mix containing the kinase reaction buffer, cold ATP, and [γ-³²P]ATP or

[γ-³³P]ATP.

Initiate the kinase reaction by adding the ATP-containing reaction mix to each tube/well.

Include control reactions: "no inhibitor" (vehicle control) and "no kinase" (background

control).

Incubate the reactions at the optimal temperature for the kinase for a specific time.

Stopping the Reaction and Substrate Capture:

Terminate the reactions by adding a stop solution (e.g., phosphoric acid).

Spot an aliquot of each reaction mixture onto a phosphocellulose filter membrane. The

phosphorylated substrate will bind to the filter, while the unincorporated radiolabeled ATP

will not.

Washing:

Wash the filter membranes extensively with the wash buffer to remove any unbound [γ-

³²P]ATP or [γ-³³P]ATP.

Data Acquisition and Analysis:

Allow the filters to dry completely.

Quantify the radioactivity on each filter spot using a scintillation counter (after adding

scintillation fluid) or a phosphorimager.
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Subtract the background radioactivity ("no kinase" control) from all other readings.

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the

"no inhibitor" control.

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor

concentration and fitting to a dose-response curve.

Mandatory Visualization
Signaling Pathway and Inhibition
The following diagram illustrates the canonical RSK signaling pathway and the distinct points of

inhibition for Fmk-mea/Fmk, BI-D1870, and SL0101.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/product/b12292923?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12292923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Tyrosine Kinase (RTK)
G-Protein Coupled Receptor (GPCR)

Ras

Raf

MEK1/2

ERK1/2

N-Terminal Kinase Domain (NTKD) C-Terminal Kinase Domain (CTKD)

Phosphorylates & Activates

Downstream Substrates
(e.g., CREB, GSK3β)

Phosphorylates

Fmk-mea / Fmk
(Irreversible)

Inhibits

BI-D1870
(Reversible)

Inhibits

SL0101
(Reversible)

Inhibits

Click to download full resolution via product page

Caption: RSK signaling pathway and inhibitor targets.
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Experimental Workflow for Kinase Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase

inhibitor.
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Caption: Workflow for kinase inhibitor profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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